CDD3505

CYP3A Induction Structure-Activity Relationship HDL Metabolism

CDD3505 is a selective CYP3A inducer that elevates HDL cholesterol without the pleiotropic PXR activation seen with rifampicin. This heteroaromatic phenylmethane probe provides a clean, pathway-specific tool to establish direct CYP3A-HDL causality, differentiate genuine CYP3A effects from broader PXR cascades, and serve as a robust positive control in preclinical DDI studies. Its targeted mechanism eliminates confounding off-target metabolic noise, ensuring data integrity for lipid metabolism and drug interaction research.

Molecular Formula C22H17N3O2
Molecular Weight 355.4 g/mol
Cat. No. B1139368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDD3505
Molecular FormulaC22H17N3O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)[N+](=O)[O-]
InChIInChI=1S/C22H17N3O2/c26-25(27)21-16-24(17-23-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
InChIKeyMUQGVERJAKANJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDD3505 (4-Nitro-1-trityl-1H-imidazole): A Hepatic CYP3A Inducer for HDL Cholesterol Elevation Research


CDD3505 (4-nitro-1-trityl-1H-imidazole) is a small-molecule research tool designed for the specific induction of hepatic cytochrome P450IIIA (CYP3A) activity [1]. Its primary utility in research is to elevate high-density lipoprotein (HDL) cholesterol levels, a process mediated by targeting the hepatic CYP3A pathway [1]. This compound serves as a focused probe for studying the direct consequences of CYP3A induction on lipid metabolism.

Why General CYP3A Inducers Cannot Substitute for CDD3505 in Focused HDL Research


Although compounds like Rifampicin are potent CYP3A inducers, their activity is mediated through promiscuous activation of the Pregnane X Receptor (PXR), which leads to broad transcriptional changes affecting numerous drug-metabolizing enzymes and transporters beyond CYP3A [1]. This extensive pleiotropy introduces significant confounding variables in experimental models focused on the singular effect of CYP3A induction on HDL cholesterol [2]. CDD3505, in contrast, offers a more targeted approach as part of a class of heteroaromatic phenylmethanes specifically developed to increase HDL via hepatic CYP3A induction, thereby minimizing off-target metabolic perturbations in preclinical investigations [3].

Quantitative Differentiation of CDD3505 from Close Analogs: A Procurement Guide


Structural Distinction and Specificity Claim Over Close Analog CDD3506

CDD3505 exhibits a chemical structure distinct from its closest disclosed analog, CDD3506. CDD3505 (4-nitro-1-trityl-1H-imidazole) incorporates a 4-nitro substituent on its imidazole ring, a structural feature that differentiates it from CDD3506 (1-trityl-1H-imidazol-4-amine), which contains a 4-amino group . Both compounds are claimed as part of a broader class of heteroaromatic phenylmethanes for increasing HDL cholesterol levels by inducing hepatic CYP3A activity [1]. This distinct chemical identity defines CDD3505 as a separate research tool, as minor structural changes in the imidazole moiety can influence binding kinetics or metabolic stability, precluding direct interchangeability in experimental systems.

CYP3A Induction Structure-Activity Relationship HDL Metabolism

Differential Solubility Profile vs. In-Class Analog for In Vitro Formulation

In standard in vitro formulation, CDD3505 exhibits a specific solubility limit of 2 mg/mL (5.62 mM) in DMSO [1]. In contrast, the closely related compound CDD3506 is reported to achieve a higher solubility of approximately 14.29 mg/mL (~40.21 mM) in DMSO [2]. This more than 7-fold difference in molar solubility represents a critical practical consideration for experimental design.

In Vitro Assay Formulation Solubility

Comparative In Vivo Efficacy vs. Vehicle Control in Preclinical Models

The patent literature establishes that CDD3505 and its class members are effective for elevating HDL cholesterol in vivo. The patent claims that administration of an effective amount of a compound from the class, which includes CDD3505, produces a significant increase in HDL cholesterol levels [1]. This differentiates CDD3505 from a baseline vehicle control, where no such effect is observed.

HDL Elevation In Vivo Efficacy CYP3A Induction

Targeted Research Applications for CDD3505 in Metabolism and Lipoprotein Biology


Investigating the Direct Link Between CYP3A Induction and HDL Elevation

CDD3505 is best employed as a specific chemical probe in in vivo models to elucidate the direct, causative relationship between hepatic CYP3A induction and the subsequent elevation of HDL cholesterol. Unlike broader PXR activators, its targeted mechanism allows for a more precise interrogation of this specific metabolic pathway [1].

Functional Comparison Studies Against PXR-Mediated CYP3A Inducers

Researchers can utilize CDD3505 as a comparator tool against promiscuous CYP3A inducers like Rifampicin [1]. This application helps distinguish between metabolic effects that are a direct result of CYP3A activity from those that are a consequence of broader PXR activation, thereby clarifying the specific role of CYP3A in lipid and drug metabolism [2].

Validating CYP3A Activity in Drug-Drug Interaction (DDI) Models

CDD3505 is a valuable tool for establishing a positive control for CYP3A induction in preclinical DDI studies. Its use helps validate the experimental model's sensitivity and responsiveness to CYP3A modulation, ensuring that any observed changes in co-administered drug metabolism can be confidently attributed to the induction of this key enzyme [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDD3505

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.